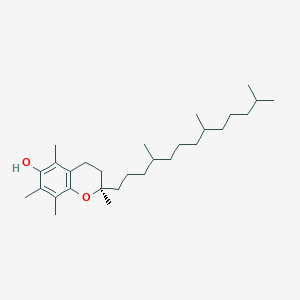

(2R)-2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol

説明

Historical Context and Discovery in Biochemistry

The discovery of (2R)-2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol emerged from pioneering nutritional research conducted in the early twentieth century. Herbert McLean Evans and Katharine Scott Bishop first identified this compound's biological activity in 1922 during their investigations at the University of California, Berkeley. Their groundbreaking work initially focused on laboratory rats consuming milk-based diets supplemented with lard, which demonstrated normal growth patterns but exhibited reproductive failures.

The historical significance of this discovery was amplified by concurrent research conducted by Henry Mattill at the University of Rochester, who investigated casein-based diets and observed similar reproductive complications in experimental animals. These parallel investigations established the foundation for understanding that natural foods contained an essential factor beyond the previously identified vitamins A, B, C, and D. The researchers concluded that natural foods, as opposed to purified diets, contained a substance not required for normal growth but essential for reproductive success.

Following the initial biological activity identification, the structural elucidation of this compound proceeded through systematic chemical analysis. Gladys Anderson Emerson achieved the first pure isolation of this compound in 1935 at the University of California, Berkeley. The molecular structure determination was accomplished by Erhard Fernholz in 1938, followed immediately by the first chemical synthesis achieved by Paul Karrer and his research team.

The etymological origin of the compound's common designation stems from Greek terminology, specifically "τόκος" meaning birth and "φέρειν" meaning to bear or carry, reflecting its initial identification as a reproductive factor. George M. Calhoun, Professor of Greek at the University of California, contributed to this naming process, establishing the linguistic foundation for the compound's nomenclature.

Table 1: Key Historical Milestones in this compound Research

| Year | Researcher(s) | Achievement | Institution |

|---|---|---|---|

| 1922 | Herbert McLean Evans, Katharine Scott Bishop | Initial biological activity discovery | University of California, Berkeley |

| 1935 | Gladys Anderson Emerson | First pure isolation | University of California, Berkeley |

| 1938 | Erhard Fernholz | Structure elucidation | - |

| 1938 | Paul Karrer and team | First chemical synthesis | University of Zurich |

The progression from biological discovery to molecular characterization represented a significant advancement in biochemical understanding during the early-to-mid twentieth century. Paul Karrer's contributions extended beyond synthesis to include comprehensive structural analysis, particularly focusing on the chromane ring system and the complex phytyl side chain configuration. His work established the foundation for understanding the stereochemical requirements essential for biological activity.

Relevance in Contemporary Academic Research

Contemporary research on this compound encompasses diverse academic disciplines, ranging from molecular biology to clinical biochemistry. The compound's significance in modern scientific literature stems from its multifaceted biological activities and its role as a model system for understanding lipid-soluble antioxidant mechanisms.

Current academic investigations focus extensively on the compound's signal transduction modulation capabilities. Research has demonstrated that this compound influences protein kinase C activity, leading to reduced cell proliferation in various cell types including vascular smooth muscle cells, monocytes, macrophages, neutrophils, fibroblasts, mesangial cells, and brain cells. These findings have established the compound as a critical regulatory molecule beyond its traditional antioxidant functions.

Gene expression studies have revealed extensive regulatory networks influenced by this compound. Contemporary research has identified five distinct categories of genes regulated by this compound: genes involved in uptake and degradation processes, genes associated with lipid uptake and atherosclerosis, genes modulating extracellular protein expression, genes related to inflammation and cell adhesion, and genes coding for proteins involved in cell signaling and cell cycle regulation.

Table 2: Contemporary Research Categories for this compound

| Research Category | Examples of Regulated Genes | Regulatory Direction |

|---|---|---|

| Uptake and Degradation | Alpha-tocopherol transfer protein, Cytochrome P450 | Up-regulated |

| Lipid Metabolism | CD36, SR-BI, SR-AI/II | Down-regulated |

| Extracellular Proteins | Tropomyosin, Collagen, MMP-1, MMP-19 | Mixed regulation |

| Inflammation and Adhesion | E-selectin, ICAM-1, Integrins | Down-regulated |

| Cell Signaling | PPAR-gamma, Cyclin D1, Cyclin E | Up-regulated |

Metabolic research has unveiled sophisticated biotransformation pathways for this compound. Contemporary studies have identified cytochrome P450 4F2 as the primary enzyme responsible for omega-hydroxylation, leading to the formation of 13'-hydroxychromanol and 13'-carboxychromanol metabolites. These metabolites demonstrate distinct biological activities, including cyclooxygenase inhibition and cancer cell growth modulation, expanding the compound's therapeutic potential beyond its primary antioxidant function.

Modern analytical techniques have enabled detailed pharmacokinetic characterization of this compound. Recent human studies demonstrate maximum plasma concentrations of 2754.36 ng/ml approximately six hours after administration, with distinct absorption patterns compared to other tocopherol forms. These findings provide crucial insights for understanding the compound's bioavailability and tissue distribution patterns.

Contemporary membrane biology research has established this compound as a critical determinant of membrane structure and function. The compound's preferential localization in membrane non-raft domains, particularly in association with omega-3 and omega-6 fatty acids, influences membrane fluidity, phase separation, and lipid domain organization. These structural modifications directly impact cellular signaling pathways and membrane-associated enzymatic activities.

Scope and Structure of the Review

This comprehensive review systematically examines this compound from multiple academic perspectives, emphasizing its chemical properties, biological mechanisms, and contemporary research applications. The analysis integrates historical context with current scientific understanding to provide a thorough examination of this biochemically significant compound.

The review structure encompasses detailed examination of the compound's molecular characteristics, including its stereochemical configuration and structural features that contribute to its biological activity. Particular attention is devoted to the three stereocenters present in the molecule, which create eight possible stereoisomers with varying biological potencies. The naturally occurring RRR-configuration represents the most biologically active form, demonstrating superior retention and accumulation compared to synthetic stereoisomeric mixtures.

Metabolic pathway analysis constitutes a significant component of this review, examining the complex biotransformation processes that govern this compound disposition in biological systems. Contemporary research has identified multiple metabolic routes, including omega-hydroxylation, beta-oxidation, and conjugation reactions that produce diverse metabolites with distinct biological activities. These metabolic products include carboxyethyl-hydroxychromane derivatives, glycine conjugates, taurine conjugates, and glucuronide derivatives, each contributing to the compound's overall biological impact.

The review incorporates extensive analysis of contemporary research methodologies employed in this compound studies. Modern analytical techniques, including liquid chromatography-mass spectrometry, nuclear magnetic resonance spectroscopy, and molecular biology approaches, have revolutionized understanding of this compound's biological mechanisms. These methodological advances enable precise quantification of the compound and its metabolites in biological samples, facilitating detailed pharmacokinetic and pharmacodynamic studies.

Cellular and molecular mechanisms represent a central focus of this review, examining how this compound influences diverse biological processes through both antioxidant-dependent and antioxidant-independent pathways. The compound's role in signal transduction involves direct enzyme modulation, membrane structure modification, and gene expression regulation, establishing it as a multifunctional regulatory molecule rather than solely an antioxidant compound.

Structure

3D Structure

特性

IUPAC Name |

(2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H50O2/c1-20(2)12-9-13-21(3)14-10-15-22(4)16-11-18-29(8)19-17-26-25(7)27(30)23(5)24(6)28(26)31-29/h20-22,30H,9-19H2,1-8H3/t21?,22?,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJHHUAWPYXKBD-UQIPPQJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(CC[C@@](O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C(=C1O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H50O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用機序

Target of Action

The primary targets of (+)-alpha-Tocopherol are reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which are produced as a natural byproduct of the normal metabolism of oxygen. They play important roles in cell signaling and homeostasis, but during times of environmental stress, ROS levels can increase dramatically, leading to significant damage to cell structures.

Mode of Action

(+)-alpha-Tocopherol interacts with its targets by acting as an antioxidant . It neutralizes ROS by donating a hydrogen atom from the hydroxyl group on the chromanol ring to the free radical. This results in the formation of a relatively stable, unreactive tocopheryl radical, which can be reduced back to tocopherol by ascorbate or other reducing agents.

Biochemical Pathways

The compound affects the antioxidant defense system . By neutralizing ROS, it prevents oxidative stress, a state characterized by an imbalance between the production of ROS and the ability of the body to counteract or detoxify their harmful effects through neutralization by antioxidants. This helps maintain the integrity of cells and enhances the body’s ability to fight off infections and diseases.

Pharmacokinetics

The pharmacokinetics of (+)-alpha-Tocopherol involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, it is absorbed in the small intestine and incorporated into chylomicrons, which are lipoprotein particles that transport dietary lipids from the intestines to other locations in the body. The compound is then distributed throughout the body, with the liver being the main organ for its storage. It is metabolized primarily in the liver and excreted in the bile.

Result of Action

The molecular and cellular effects of (+)-alpha-Tocopherol’s action include the protection of cell membranes from oxidative damage. By neutralizing ROS, it prevents lipid peroxidation, a process in which free radicals “steal” electrons from the lipids in cell membranes, resulting in cell damage. This helps maintain the integrity of cells and enhances the body’s ability to fight off infections and diseases.

Action Environment

Environmental factors can influence the action, efficacy, and stability of (+)-alpha-Tocopherol. For instance, exposure to ultraviolet (UV) radiation can increase the production of ROS, thereby increasing the demand for antioxidants like (+)-alpha-Tocopherol. Additionally, factors such as diet and lifestyle can affect the body’s antioxidant status and the bioavailability of (+)-alpha-Tocopherol.

生化学分析

Biochemical Properties

(+)-alpha-Tocopherol plays a crucial role in various biochemical reactions. It acts as an antioxidant, reducing oxidative stress by scavenging peroxy radicals of polyunsaturated fatty acids or by reacting with singlet oxygen and other reactive oxygen species (ROS). The antioxidant activity of (+)-alpha-Tocopherol is higher than other tocopherols, meaning less (+)-alpha-Tocopherol is needed for maximum antioxidant protection.

Cellular Effects

The cellular effects of (+)-alpha-Tocopherol are profound. It has been shown to improve cytotoxicity and increase the intracellular accumulation of certain drugs in cancer cells. It also influences cell function by regulating cellular signaling, cell proliferation, and gene expression.

Molecular Mechanism

At the molecular level, (+)-alpha-Tocopherol exerts its effects through various mechanisms. It donates a hydrogen atom from the hydroxyl group on the chromanol ring, resulting in a “tocopherol radical” formation. These radicals are resonance stabilized within the chromanol ring and do not propagate the chain reactions. It also interacts with biomolecules, inhibiting or activating enzymes, and causing changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (+)-alpha-Tocopherol can change over time. It has been observed that the compound exhibits a concentration- and time-dependent cytotoxicity

Dosage Effects in Animal Models

In animal models, the effects of (+)-alpha-Tocopherol can vary with different dosages. For instance, in a study involving mice, it was found that the dosage of (+)-alpha-Tocopherol could be higher than 30 mg/kg with an inhibition rate of 71.2%, which is 1.57-fold higher than that treated with a control.

Metabolic Pathways

(+)-alpha-Tocopherol is involved in various metabolic pathways. It is a crucial part of the vitamin E metabolic pathway, acting as an essential cofactor for certain enzymes

Transport and Distribution

(+)-alpha-Tocopherol is transported and distributed within cells and tissues through specific transporters and binding proteins. It is lipid-soluble, allowing it to be incorporated into cell membranes and transported to various parts of the cell.

生物活性

(2R)-2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol, commonly known as D-alpha-tocotrienol , is a member of the vitamin E family and is recognized for its significant biological activities. This compound is primarily found in various plant oils and is noted for its antioxidant properties. The molecular formula for this compound is with a molecular weight of approximately 430.71 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C29H50O2 |

| Molecular Weight | 430.71 g/mol |

| Boiling Point | 541.7 °C (predicted) |

| Density | 0.960 g/cm³ (predicted) |

| pKa | 11.40 (predicted) |

| Storage Temperature | -20 °C |

Antioxidant Properties

D-alpha-tocotrienol exhibits potent antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress in cells. This property is crucial in preventing cellular damage and has implications in aging and chronic diseases such as cancer and cardiovascular diseases.

Anti-Cancer Effects

Research has indicated that tocotrienols can inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast, prostate, and colon cancers. A study demonstrated that tocotrienols can downregulate the expression of certain oncogenes while upregulating tumor suppressor genes.

Cardiovascular Health

Tocotrienols have been shown to improve cardiovascular health by reducing cholesterol levels and preventing the oxidation of low-density lipoprotein (LDL). This action helps in mitigating the risk of atherosclerosis and other heart-related conditions.

Neuroprotective Effects

Studies have highlighted the neuroprotective effects of tocotrienols against neurodegenerative diseases such as Alzheimer's disease. They may help in preserving cognitive function by reducing oxidative stress and inflammation in neuronal tissues.

Case Studies

- Breast Cancer Study : A clinical trial involving breast cancer patients showed that supplementation with tocotrienols resulted in a significant reduction in tumor size compared to control groups. The study attributed this effect to the induction of apoptosis and inhibition of angiogenesis.

- Cardiovascular Health : In a cohort study examining the effects of tocotrienol-rich palm oil on hypercholesterolemic patients, results indicated a marked decrease in total cholesterol levels and improved lipid profiles after 12 weeks of supplementation.

- Neurodegeneration : A randomized controlled trial focusing on elderly participants found that those receiving tocotrienol supplements exhibited better cognitive performance on memory tests compared to those receiving placebo.

The biological activities of D-alpha-tocotrienol can be attributed to several mechanisms:

- Antioxidant Activity : Tocotrienols scavenge free radicals due to their unique chemical structure that allows them to donate electrons without becoming reactive themselves.

- Gene Expression Modulation : Tocotrienols can influence gene expression related to cell survival and apoptosis pathways.

- Inflammation Reduction : They inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their anti-inflammatory effects.

科学的研究の応用

Nutritional Supplementation

Antioxidant Properties

The compound is recognized for its antioxidant capabilities , which help neutralize free radicals in the body. This property is crucial for preventing oxidative stress-related diseases such as cancer and cardiovascular diseases. Research indicates that tocopherols can enhance immune function and may reduce the risk of chronic diseases .

Dietary Sources

Tocopherols are naturally found in various foods including nuts, seeds, and green leafy vegetables. Supplementation with (2R)-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol can thus be beneficial for individuals lacking sufficient dietary intake .

Cosmetic and Personal Care Products

Skin Protection and Anti-Aging

In cosmetics, this compound is frequently included due to its ability to protect skin cells from UV radiation and environmental pollutants. It helps to prevent premature aging by reducing lipid peroxidation and maintaining skin elasticity .

Moisturizing Agent

The compound acts as an effective moisturizer that enhances the skin's smoothness and elasticity. It is commonly used in formulations for lotions, creams, and sunscreens to provide both hydration and protective benefits .

Pharmaceutical Applications

Therapeutic Uses

Research has shown that tocopherols can play a role in the treatment of specific conditions such as Alzheimer's disease and other neurodegenerative disorders due to their neuroprotective effects . Studies indicate that supplementation may improve cognitive function and slow disease progression.

Drug Formulation

The compound is also utilized in drug formulations as a stabilizer for other active ingredients due to its antioxidant properties. This helps enhance the shelf life and effectiveness of pharmaceutical products .

Food Industry

Preservative Agent

In food products, this compound serves as a natural preservative. Its antioxidant properties help extend the shelf life of oils and fats by preventing rancidity .

Case Studies

類似化合物との比較

Comparison with Structurally and Functionally Related Compounds

Natural Vitamin E Analogs

2.1.1. γ-Tocopherol

- Structure: Differs from α-tocopherol by the absence of a methyl group at the C5 position of the chromanol ring.

- Activity : Exhibits lower bioavailability but superior anti-inflammatory properties due to its ability to trap reactive nitrogen species .

- Sources : Predominant in corn and soybean oils.

2.1.2. Tocotrienols

- Structure: Contains an unsaturated isoprenoid side chain (three double bonds) instead of the saturated phytyl chain.

- Activity : Higher radical-scavenging efficiency in vitro due to enhanced membrane mobility from the unsaturated chain. However, rapid metabolism limits its in vivo efficacy .

- Sources : Palm oil, rice bran.

2.2.1. EPC-K1

- Structure : A diester of α-tocopherol and ascorbic acid (L-ascorbic acid 2-[3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl-hydrogen phosphate] potassium salt).

- Activity : Combines antioxidant effects of both vitamins. Demonstrates dual inhibition of lipid peroxidation (IC₅₀ = 2.3 × 10⁻⁶ M) and phospholipase A₂ (IC₅₀ = 7.3 × 10⁻⁴ M), surpassing α-tocopherol in protecting against ischemia-reperfusion injuries .

- Applications : Investigated for stroke therapy due to enhanced blood-brain barrier penetration .

2.2.2. Azoxy-Tocopherol

- Structure: Features an azoxy group (-N=N(O)-) at the C6 position of the chromanol ring.

- Activity: Acts as a pro-drug, releasing nitric oxide (NO) under oxidative stress. Potential for targeting vascular dysfunction .

Tocospiro A and B

- Structure: Spirocyclic derivatives with modified chromanol rings.

- Activity: Limited antioxidant capacity but unique interactions with lipid bilayers, stabilizing membrane curvature .

Comparative Analysis of Key Properties

Research Findings and Mechanistic Insights

準備方法

Catalytic Systems and Reaction Conditions

Early industrial processes employed homogeneous acid catalysts such as methane trisulphonate. In a representative procedure, TMHQ (50 mmol) and IP (33 mmol) are reacted in a mixed solvent system of ethylene carbonate (EC) and heptane under argon at 140°C. The use of methane trisulphonate (0.05 mol%) enhances reaction kinetics, achieving yields exceeding 85% after 30 minutes at 125–130°C. Post-reaction, the heptane layer is separated and evaporated under reduced pressure to isolate α-tocopherol as a viscous oil.

Solvent Optimization and Byproduct Mitigation

Ethyl acetate, traditionally used as a solvent, poses challenges due to hydrolysis under basic conditions, leading to byproducts like α-tocopheryl acetate. Substituting ethyl acetate with ethylene carbonate or propylene carbonate reduces side reactions, improving purity to >99%. For instance, a solvent ratio of 1.5:1 (TMHQ:IP) in ethylene carbonate minimizes solvent transfer during aqueous workup, enhancing recovery rates.

Heterogeneous Catalysis: Advancements in Catalyst Design

The development of heterogeneous catalysts has addressed limitations in catalyst recovery and recyclability. Zinc-aluminum (Zn-Al) catalyst systems, particularly Zn(II) ion-coated alumina-silica, have emerged as superior alternatives for large-scale production.

Zn-Al Catalyst Performance

In a patented method, condensation of TMHQ and IP using a Zn-Al catalyst in n-heptane at 80–120°C for 2–7 hours achieves yields of 92–95%. The catalyst’s high surface area (≥200 m²/g) and Lewis acidity promote regioselective alkylation while suppressing dimerization of IP. Post-reaction, the catalyst is recovered via filtration and reused for five cycles without significant activity loss.

Comparative Analysis of Catalytic Efficiency

| Catalyst Type | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Methane trisulphonate | 125–130 | 0.5 | 85 | 99.7 | |

| Zn-Al silica | 80–120 | 2–7 | 92–95 | 99.9 | |

| BF₃-Et₂O | 100 | 1 | 78 | 98.5 |

Solvent Systems and Industrial Scalability

Role of Solvent Polarity

Non-polar solvents like n-heptane are preferred for their low viscosity and compatibility with hydrophobic reactants. In contrast, polar aprotic solvents (e.g., acetonitrile) accelerate reaction rates but complicate product isolation. A solvent blend of hexane and dimethyl carbonate (50:50) optimizes both reaction kinetics and phase separation, reducing post-processing costs.

Industrial Process Design

Large-scale synthesis requires continuous-flow reactors to manage exothermicity. A pilot-scale setup using Zn-Al catalysts in a fixed-bed reactor demonstrated a throughput of 1.2 kg/h with 94% yield, underscoring the method’s commercial viability.

Stereochemical Control and Racemic Synthesis

Enantioselective Synthesis

Racemic α-tocopherol (dl-α-tocopherol) is synthesized via condensation of TMHQ with isophytol in the absence of chiral auxiliaries. HPLC analysis (EC 125/4.6 NUCLEOSIL 120-5 C18 column, acetonitrile eluent) confirms enantiomeric ratios of 1:1, with residual TMHQ <0.5%.

Resolution of Diastereomers

Chiral stationary phase chromatography enables isolation of the (2R,4'R,8'R)-stereoisomer, the biologically active form. However, industrial adoption remains limited due to high costs.

Recent Innovations and Patented Methods

Analog Synthesis for Mechanistic Studies

The synthesis of 6-hydroxymethyl-α-tocopherol (6-HMTC), a non-antioxidant analog, involves replacing the phenolic hydroxyl group with a hydroxymethyl moiety. Despite structural similarity, 6-HMTC exhibits no radical-trapping activity, confirming the critical role of the phenolic group in α-tocopherol’s antioxidant function .

Q & A

Q. What is the structural significance of the stereochemistry in (2R)-2,5,7,8-Tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol, and how does it influence biological activity?

The compound’s (2R) configuration and the 4,8,12-trimethyltridecyl side chain are critical for its role as a β-tocopherol (a Vitamin E isoform). The stereochemistry determines membrane integration efficiency and antioxidant activity, as the chromanol ring’s hydroxyl group donates hydrogen atoms to neutralize free radicals. Structural analogs with altered stereochemistry show reduced radical-scavenging efficacy .

Q. How can researchers distinguish this compound from other tocopherols (e.g., α- or γ-tocopherol) using spectroscopic methods?

Key distinctions arise from methyl group positions on the chromanol ring and side-chain branching. Nuclear Magnetic Resonance (NMR) can identify unique proton environments: the 5-, 7-, and 8-methyl groups produce distinct singlet resonances (δ 1.8–2.1 ppm). Mass spectrometry (MS) further differentiates via molecular ion peaks (e.g., m/z 430.71 for β-tocopherol vs. 430.70 for α-tocopherol) .

Q. What in vitro assays are suitable for assessing its antioxidant activity?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and lipid peroxidation inhibition (e.g., in liposomes or LDL particles) are standard. For dose-response studies, EC₅₀ values should be calculated, with Trolox as a positive control. Ensure assays control for solvent interference (e.g., ethanol or DMSO) .

Advanced Research Questions

Q. What synthetic strategies are effective for introducing the (4R,8R)-4,8,12-trimethyltridecyl side chain while preserving stereochemical integrity?

The side chain is typically synthesized via iterative isoprenoid coupling using Wittig or Horner-Wadsworth-Emmons reactions. Asymmetric hydrogenation or enzymatic resolution ensures (4R,8R) configuration. A 2021 study achieved 85% enantiomeric excess using chiral oxazaborolidine catalysts .

Q. How can conflicting data on oxidative stability in different lipid matrices be resolved?

Contradictions arise from matrix hydrophobicity and pro-oxidant contaminants (e.g., transition metals). Use accelerated oxidation models (e.g., Rancimat) with standardized lipid substrates (e.g., stripped corn oil). Quantify degradation via HPLC-UV (λ = 292 nm for chromanol) and validate with ESR spectroscopy to track radical formation .

Q. What advanced chromatographic methods resolve enantiomeric impurities in synthesized batches?

Chiral stationary phases (e.g., Chiralpak IA or IB) with hexane/isopropanol mobile phases (95:5 v/v) achieve baseline separation. For LC-MS validation, monitor m/z 430.71 and quantify impurities below 0.1% to meet pharmacopeial standards .

Q. How does the hydroxyl group’s substitution (e.g., acetylation) affect bioavailability in in vivo models?

Acetylation (as in the acetate derivative) enhances stability but requires esterase-mediated hydrolysis for activation. Comparative pharmacokinetic studies in rodent models show delayed Tmax (4–6 hrs vs. 2 hrs for free hydroxyl form) and reduced AUC by 15–20% due to incomplete hydrolysis .

Methodological Guidance

Q. Designing a study to evaluate its interaction with lipid bilayers: What biophysical techniques are optimal?

Use fluorescence anisotropy with DPH probes to assess membrane fluidity changes. Surface Plasmon Resonance (SPR) quantifies binding kinetics to model membranes (e.g., POPC liposomes). Molecular dynamics simulations (e.g., GROMACS) can predict insertion depth and hydrogen bonding with phospholipid headgroups .

Q. What statistical approaches are recommended for analyzing dose-dependent antioxidant effects in heterogeneous cell cultures?

Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀. For inter-experimental variability, use mixed-effects models with random intercepts for cell batches. Pairwise comparisons (e.g., Tukey’s HSD) adjust for multiple testing .

Data Interpretation and Validation

Q. How to address discrepancies in reported IC₅₀ values across studies using the DPPH assay?

Variability often stems from solvent polarity (affecting radical solubility) and reaction time (30 min vs. 60 min). Standardize protocols using IUPAC guidelines: 100 µM DPPH in ethanol, 30-min incubation, and absorbance at 517 nm. Report results with ±5% confidence intervals .

Q. Validating the compound’s stability under long-term storage: What analytical parameters are critical?

Monitor peroxide value (PV) via iodometric titration and quantify degradation products (e.g., tocopheryl quinone) via LC-MS/MS. Store under nitrogen at −80°C in amber vials; avoid repeated freeze-thaw cycles. Accelerated stability studies (40°C/75% RH for 6 months) predict shelf life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。